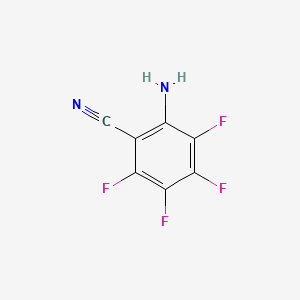
2-Aminotetrafluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Aminotetrafluorobenzonitrile is a useful research compound. Its molecular formula is C7H2F4N2 and its molecular weight is 190.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
2-Aminotetrafluorobenzonitrile has been identified as a potential inhibitor of hypoxia-inducible factor-2 alpha (HIF-2α), a transcription factor implicated in various cancers, including renal cancer and glioblastoma. The inhibition of HIF-2α can disrupt tumor growth and angiogenesis, making this compound a candidate for developing novel cancer therapies. Research indicates that compounds targeting HIF-2α may also be effective against other malignancies such as neuroblastoma and pheochromocytomas .
Case Study: HIF-2α Inhibition
A patent describes the synthesis of this compound derivatives that exhibit significant inhibitory activity against HIF-2α. These derivatives were tested in vitro and demonstrated promising results in reducing cell proliferation in cancer cell lines . This application highlights the compound's potential as a lead structure for drug development.
Organic Synthesis
Intermediate in Chemical Reactions
In organic synthesis, this compound serves as an important intermediate for synthesizing various fluorinated compounds. Its reactivity allows it to participate in diverse chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for producing agrochemicals, pharmaceuticals, and specialty chemicals.
Data Table: Chemical Transformations Involving this compound
Materials Science
Fluorinated Polymers
The incorporation of this compound into polymer matrices enhances the thermal stability and chemical resistance of materials. Fluorinated polymers are widely used in coatings, adhesives, and sealants due to their unique properties such as low surface energy and high durability.
Case Study: Polymer Applications
Research has shown that polymers modified with fluorinated compounds exhibit improved performance in harsh environments, making them suitable for aerospace and automotive applications. The use of this compound in these formulations can lead to advancements in material science by creating more resilient materials .
Environmental Applications
Potential Use in Green Chemistry
The synthesis of this compound can be optimized to minimize waste and reduce environmental impact. Its role as a stabilizer in fluoroolefins suggests potential applications in developing environmentally friendly refrigerants and blowing agents that have lower global warming potential compared to traditional substances .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-aminotetrafluorobenzonitrile to improve yield and purity?
Q. How can contradictory data from different characterization methods (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., fluorine’s magnetic anisotropy in NMR) or crystal packing in X-ray data. To resolve:
Perform variable-temperature NMR to assess conformational flexibility.
Use computational chemistry (DFT calculations) to model electronic environments and compare with experimental data .
Validate purity via HPLC with fluorinated-phase columns (detection limit: 0.1% impurities) .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer : Fluorine’s electron-withdrawing nature increases reactivity at the amino group. Strategies include:
- Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield the amine during electrophilic substitution .
- Low-Temperature Reactions : Conduct reactions at –20°C to suppress unwanted nucleophilic attacks.
- Catalyst Screening : Palladium or nickel catalysts minimize dehalogenation side reactions in cross-couplings .
Q. How does the electronic effect of tetrafluorination influence the compound’s reactivity in heterocycle synthesis?
- Methodological Answer : The tetrafluoro motif enhances electrophilicity at the nitrile group, facilitating cyclization with nucleophiles (e.g., thiols or amines). For example:
- React with o-phenylenediamines under CO2 atmosphere to form fluorinated benzimidazoles, leveraging the nitrile’s polarization .
- Use microwave-assisted synthesis to accelerate ring closure while minimizing thermal degradation .
Q. Safety and Handling
Q. What are the best practices for handling this compound to ensure laboratory safety?
- Methodological Answer :
- Storage : Keep in amber vials under argon at 2–8°C to prevent photodegradation and moisture absorption .
- PPE : Wear nitrile gloves, face shields, and full-body lab coats. Use fume hoods for weighing and reactions .
- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid toxic HF release .
Q. Data Contradiction Analysis
Q. Why might reported melting points vary across studies, and how should researchers address this?
- Methodological Answer : Variations arise from impurities or polymorphic forms. To standardize:
Perform DSC (Differential Scanning Calorimetry) with a heating rate of 5°C/min.
Compare results with high-purity commercial standards (e.g., >98% purity by GC) .
Properties
CAS No. |
16582-99-3 |
|---|---|
Molecular Formula |
C7H2F4N2 |
Molecular Weight |
190.10 g/mol |
IUPAC Name |
2-amino-3,4,5,6-tetrafluorobenzonitrile |
InChI |
InChI=1S/C7H2F4N2/c8-3-2(1-12)7(13)6(11)5(10)4(3)9/h13H2 |
InChI Key |
IQLNTAINVXUGDV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















